

The function of NCD38 in glioblastoma

multiforme

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | NCD38   |           |
| Cat. No.:            | B609494 | Get Quote |

An In-depth Technical Guide on the Function of N-cadherin (CDH2) in Glioblastoma Multiforme

Note to the Reader: The term "NCD38" does not correspond to a recognized gene or protein in standard molecular biology databases in the context of glioblastoma. Based on the nomenclature, it is highly probable that the intended subject of this guide is N-cadherin, encoded by the gene CDH2. N-cadherin is a critical cell-cell adhesion molecule with a well-documented and complex role in glioblastoma multiforme (GBM). This document will proceed with a comprehensive analysis of N-cadherin/CDH2.

#### Introduction to N-cadherin in Glioblastoma

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to therapy.[1] A key feature of GBM's malignancy is its invasive nature, which is governed by complex interactions between tumor cells and the surrounding microenvironment. Cell adhesion molecules are central to this process.

N-cadherin (Neural-cadherin), a member of the cadherin superfamily of calcium-dependent adhesion proteins, plays a pivotal role in the central nervous system, mediating cell-cell adhesion, neuronal development, and synapse formation.[2][3] In the context of cancer, N-cadherin is often associated with the Epithelial-to-Mesenchymal Transition (EMT), a process where epithelial cells acquire mesenchymal, migratory characteristics.[4][5] Although GBM is not of epithelial origin, an "EMT-like" process is believed to contribute to its aggressive phenotype.[1][6] N-cadherin is broadly expressed in glioblastomas and its function is



multifaceted, with studies reporting its involvement in invasion, proliferation, and therapeutic resistance.[4][7]

This technical guide provides a detailed overview of the function of N-cadherin in GBM, summarizing key quantitative data, outlining experimental protocols used for its study, and visualizing its complex signaling networks.

# N-cadherin Expression in Glioblastoma vs. Normal Brain Tissue

Multiple studies have demonstrated that N-cadherin is frequently overexpressed in GBM tissues compared to normal brain tissue (NBT).[1] However, the correlation between its expression level and patient prognosis remains a subject of debate, with some studies associating high expression with worse outcomes, while others suggest a protective role or no significant correlation.[4][7][8]

### Quantitative Data on N-cadherin (CDH2) Expression

The following tables summarize quantitative findings on N-cadherin expression from various studies.



| Parameter                        | GBM          | Normal<br>Brain Tissue<br>(NBT) | P-value            | Methodology              | Source |
|----------------------------------|--------------|---------------------------------|--------------------|--------------------------|--------|
| Protein<br>Expression<br>(IRS)   | 1.84 (±0.52) | 0.8 (±0.45)                     | P=0.001            | Immunohisto<br>chemistry | [1]    |
| mRNA Expression (Dimensionle ss) | 0.95 (±1.67) | 0.55 (±0.87)                    | Not<br>Significant | qPCR                     | [1]    |
| mRNA Fold<br>Change              | 2.121        | Reference                       | P<0.001            | Microarray<br>(Oncomine) | [9]    |
| mRNA Fold<br>Change              | 1.827        | Reference                       | P<0.001            | Microarray<br>(Oncomine) | [9]    |

IRS: Immunoreactive Score, a semi-quantitative scoring system for IHC.

| Parameter                      | Finding                                                                                                                                   | Source |
|--------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Frequency of Expression in GBM | 81.5% of cases showed N-cadherin expression.                                                                                              | [4][5] |
| Expression in Recurrent GBM    | 97.4% of matched recurrent cases were N-cadherin positive.                                                                                | [5]    |
| Prognostic Significance (TCGA) | High N-cadherin mRNA expression is associated with poor prognosis (P = 0.005).                                                            | [8]    |
| Prognostic Significance (IHC)  | N-cadherin expression showed<br>a significant improvement in<br>both progression-free (p =<br>0.033) and overall survival (p =<br>0.001). | [4]    |



Note the conflicting data on prognostic significance, highlighting the complex and context-dependent role of N-cadherin in GBM.

# Functional Roles of N-cadherin in GBM Pathophysiology

N-cadherin's function in GBM is complex, influencing cell migration, invasion, and response to therapy through various signaling interactions.

### **Regulation of Cell Migration and Invasion**

The role of N-cadherin in GBM cell migration is paradoxical.

- Pro-invasive Role: N-cadherin can promote migration through homotypic interactions with N-cadherin on other cells (e.g., astrocytes and neurons), facilitating invasion along neural tracts.[2][10] It also participates in signaling complexes that enhance motility.[11]
   Upregulation of N-cadherin in malignant glioma is linked to increased cell migration.[12]
- Anti-invasive Role: Conversely, strong N-cadherin-mediated cell-cell adhesion between
  glioma cells can inhibit migration by keeping cells clustered together.[13] Some studies have
  shown that downregulation or cleavage of N-cadherin is a prerequisite for migration, as it
  releases the "brake" on cell movement.[7][14][15]

### Contribution to EMT-like Phenotype

In GBM, an EMT-like process contributes to a more aggressive, mesenchymal phenotype. This transition is often marked by changes in cadherin expression. Key transcription factors, such as ZEB1 (Zinc finger E-box-binding homeobox 1) and Twist, are known to drive this process.[1][6] ZEB1, in particular, has been shown to induce N-cadherin expression in GBM, and their expression levels are correlated.[1] This "cadherin switch," often characterized by a decrease in E-cadherin and an increase in N-cadherin, is associated with a more migratory and invasive phenotype.[1]

## **Mediation of Therapeutic Resistance**

Recent evidence has implicated N-cadherin in the development of adaptive radioresistance in GBM.[8] Glioma stem cells (GSCs), a subpopulation of tumor cells believed to drive recurrence,



can upregulate N-cadherin in response to fractionated radiation.[8][16] This upregulation leads to:

- · Increased cell-cell adhesion.
- Reduced cell proliferation.
- Enhanced "stemness" properties.
- Suppression of Wnt/β-catenin signaling.[8][16]

Knockout of N-cadherin in radioresistant GSCs was shown to reverse this resistance phenotype, highlighting it as a potential therapeutic target to overcome treatment failure.[8]

# **Key Signaling Pathways**

N-cadherin is not merely an adhesion molecule; it is a critical signaling hub that integrates with other pathways to drive GBM progression.

# Interaction with Fibroblast Growth Factor Receptor (FGFR)

A well-established interaction is between N-cadherin and the Fibroblast Growth Factor Receptor (FGFR). This crosstalk is crucial for cell migration and survival.

- Mechanism: N-cadherin physically associates with FGFR1.[17][18] This interaction stabilizes
  FGFR1 at the cell surface, reducing its internalization and degradation, which leads to
  sustained downstream signaling.[17][19] The interaction is dependent on the "acid box" motif
  in the FGFR protein.[20]
- Downstream Effects: The sustained FGFR signaling activates pathways like the MAPK cascade, promoting cell migration and invasion.[17] It has been speculated that an N-cadherin/FGFR1 positive feedback loop may exist in glioma stem cells, mediated by the transcription factor ZEB1.[17][19]





Click to download full resolution via product page

N-cadherin and FGFR1 signaling crosstalk in GBM.



## Wnt/β-catenin Pathway Modulation

N-cadherin directly influences the Wnt/ $\beta$ -catenin signaling pathway, which is critical for cell proliferation.

- Mechanism: The cytoplasmic tail of N-cadherin binds to  $\beta$ -catenin.[16] When N-cadherin is highly expressed at the cell surface (e.g., in radioresistant GSCs), it sequesters  $\beta$ -catenin at the membrane.[8][16]
- Downstream Effects: This sequestration prevents β-catenin from translocating to the nucleus, thereby suppressing the transcription of Wnt target genes that promote proliferation (e.g., c-Myc, Cyclin D1).[8][16] This leads to a slower-proliferating, more stem-like, and radioresistant state.[8]





Click to download full resolution via product page

N-cadherin sequesters  $\beta$ -catenin, suppressing Wnt signaling.

# **Experimental Protocols**

The study of N-cadherin in GBM utilizes a range of standard molecular and cell biology techniques.



# Immunohistochemistry (IHC) for N-cadherin Protein Expression

- Objective: To visualize and semi-quantify N-cadherin protein expression and localization in paraffin-embedded GBM and normal brain tissue sections.
- Methodology:
  - Tissue Preparation: De-paraffinize 4-μm thick tissue sections in xylene and rehydrate through a graded series of ethanol to water.
  - Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
  - Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding sites with a protein block solution (e.g., 5% bovine serum albumin or normal goat serum) for 1 hour at room temperature.
  - Primary Antibody Incubation: Incubate sections with a primary antibody against N-cadherin (e.g., anti-CDH2, typically a mouse or rabbit monoclonal) overnight at 4°C. Dilution is antibody-dependent and should be optimized (e.g., 1:100 to 1:500).
  - Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse/rabbit IgG) for 1 hour at room temperature.
  - Detection: Visualize the signal using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate.
  - Counterstaining: Counterstain nuclei with hematoxylin.
  - Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene,
     and mount with a permanent mounting medium.
  - Analysis: Score the sections based on staining intensity and the percentage of positive cells (e.g., Immunoreactive Score - IRS).



# Quantitative Real-Time PCR (qPCR) for CDH2 mRNA Expression

- Objective: To quantify the relative expression level of CDH2 mRNA in GBM cells or tissues compared to a control.
- Methodology:
  - RNA Extraction: Isolate total RNA from cell pellets or homogenized tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
  - Reverse Transcription: Synthesize cDNA from 1-2 μg of total RNA using a reverse transcriptase kit (e.g., PrimeScript RT reagent kit, Takara).
  - qPCR Reaction: Set up the qPCR reaction in triplicate using a SYBR Green or TaqManbased master mix. A typical reaction includes cDNA template, forward and reverse primers for CDH2, and the master mix.
    - Example TaqMan Assay ID (from literature): Hs00983056\_m1 for CDH2.[1]
  - Thermocycling: Perform the qPCR on a real-time PCR system (e.g., StepOne, Applied Biosystems). A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
  - Data Analysis: Calculate the relative gene expression using the  $\Delta\Delta$ CT method. Normalize the expression of CDH2 to a stable housekeeping gene (e.g., GAPDH, ACTB).

### **Western Blotting for N-cadherin Protein**

- Objective: To detect and quantify N-cadherin protein levels in cell or tissue lysates.
- Methodology:
  - Protein Extraction: Lyse cells or tissues in RIPA buffer containing a protease inhibitor cocktail. Determine protein concentration using a BCA or Bradford assay.



- SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an 8-10%
   SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with
   Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against N-cadherin (e.g., anti-CDH2, 1:1000 dilution) overnight at 4°C.[21] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, β-actin).
- Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody
   (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
- Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize N-cadherin levels to the loading control.

# N-cadherin as a Therapeutic Target

Given its role in invasion and therapy resistance, N-cadherin represents a potential therapeutic target in GBM.[22] Strategies to inhibit N-cadherin function are being explored:

- Peptide Inhibitors: ADH-1 is a cyclic pentapeptide antagonist of N-cadherin that has been tested in clinical trials for various cancers.[23] It works by blocking N-cadherin's adhesive function.
- Small Molecule Inhibitors: Development of small molecules that disrupt N-cadherin signaling or its interaction with partners like FGFR is an active area of research.
- Combination Therapies: Targeting N-cadherin could be particularly effective when combined with radiotherapy to overcome adaptive resistance.[8][16] For example, since radiation-



induced N-cadherin upregulation is mediated by IGF1 secretion, inhibitors of the IGF1 receptor could be used to revert the radioresistant phenotype.[16]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. spandidos-publications.com [spandidos-publications.com]
- 2. N-cadherin dynamically regulates pediatric glioma cell migration in complex environments
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precursor N-cadherin mediates glial cell line-derived neurotrophic factor-promoted human malignant glioma PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]

#### Foundational & Exploratory





- 5. Cadherin Expression Profiles Define Glioblastoma Differentiation and Patient Prognosis -PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cadherin Expression and EMT: A Focus on Gliomas PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-cadherin upregulation mediates adaptive radioresistance in glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. JCI N-cadherin upregulation mediates adaptive radioresistance in glioblastoma [jci.org]
- 17. Role of Fibroblast Growth Factors Receptors (FGFRs) in Brain Tumors, Focus on Astrocytoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fibroblast Growth Factor Receptor Functions in Glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 20. The fibroblast growth factor receptor acid box is essential for interactions with N-cadherin and all of the major isoforms of neural cell adhesion molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Dott. Andrea Mancuso Petricca, oncologo Leggi le recensioni | MioDottore.it [miodottore.it]
- To cite this document: BenchChem. [The function of NCD38 in glioblastoma multiforme].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609494#the-function-of-ncd38-in-glioblastoma-multiforme]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com